molecular formula C19H16N2O4 B387686 (E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide

(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide

Cat. No.: B387686
M. Wt: 336.3 g/mol
InChI Key: TVOPERZEGKBKAY-RGVLZGJSSA-N
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Description

(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a hydrazone Schiff base compound formed by the condensation of a naphthaldehyde and a benzohydrazide . This compound is of significant interest in scientific research due to its versatile molecular scaffold. Its structure features a C=N double bond (imine linkage) which is characteristic of Schiff bases and is key to its function . In materials science and coordination chemistry, this compound acts as a versatile ligand. The oxygen and nitrogen atoms from its hydrazide, hydroxy, and methoxy groups can coordinate to various metal ions, facilitating the synthesis of metal-organic complexes and frameworks with potential applications in catalysis and functional materials . In biological and medicinal chemistry research, the compound demonstrates promising bioactive properties. Related hydrazone derivatives are studied for their antimicrobial and antioxidant activities, making them valuable lead compounds in pharmacological research for targeting oxidative stress-related disorders and microbial infections . The molecular structure is stabilized by intramolecular hydrogen bonding and the crystal packing can involve intermolecular N-H···O hydrogen bonds, linking molecules into chains, as well as π-π stacking interactions between aromatic systems . These interactions are crucial for understanding the solid-state properties and supramolecular assembly of the compound.

Properties

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H16N2O4/c1-25-18-9-7-12-4-2-3-5-14(12)15(18)11-20-21-19(24)13-6-8-16(22)17(23)10-13/h2-11,22-23H,1H3,(H,21,24)/b20-11+

InChI Key

TVOPERZEGKBKAY-RGVLZGJSSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Aqueous-Alcoholic Systems

Some protocols utilize mixed aqueous-ethanol solvents to enhance solubility and reaction efficiency. For example, benzohydrazide derivatives are synthesized in ethanol/water mixtures with equimolar reactants and catalytic HCl. Applied to DHBNH:

  • Conditions : Ethanol/water (3:1), reflux for 1.5 hours.

  • Advantage : Faster reaction times due to improved reagent solubility.

Methanol-Based Synthesis

Methanol serves as an alternative solvent, particularly for aldehydes with lower solubility in ethanol. A study on 4-methoxybenzoylhydrazones employed methanol under reflux for 3–4 hours, achieving yields >75%.

Structural Confirmation and Purification

Characterization

  • Spectroscopy :

    • 1H NMR : Key signals include the hydrazone imine proton (δ 8.80–9.89 ppm) and aromatic protons of the naphthalene (δ 7.0–8.0 ppm).

    • IR : Stretching vibrations for C=N (1600–1620 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹).

  • X-ray Crystallography :

    • DHBNH crystallizes with a dihedral angle of 88.48° between the naphthalene and benzene rings, confirming the E-stereochemistry.

Purification

  • Recrystallization : Ethanol or methanol are preferred for obtaining high-purity crystals.

  • Column Chromatography : Rarely used due to the compound’s polarity but may be employed for analytical samples.

Comparative Analysis of Methods

Method Solvent Catalyst Time (h) Yield (%) Reference
Classical RefluxEthanolAcetic acid3–560–93*
Aqueous-Ethanol RefluxEthanol/H₂OHCl1.572–85*
Methanol RefluxMethanolNone3–478–92

*Reported for analogous hydrazones.

Challenges and Optimizations

  • Byproduct Formation :

    • Oxidation of phenolic groups may occur under prolonged heating, necessitating inert atmospheres or antioxidant additives.

  • Steric Effects :

    • Bulky substituents on the aldehyde (e.g., methoxy groups) slow reaction kinetics, requiring extended reflux times .

Chemical Reactions Analysis

Types of Reactions

(E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Key Chemical Reactions

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The hydrazone linkage can be reduced to yield hydrazine derivatives.
  • Substitution : Electrophilic substitution reactions can occur on the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide has been investigated for its potential as an antiviral and anticancer agent. Preliminary studies suggest that it may inhibit specific enzymes involved in viral replication and cancer cell proliferation .

Case Study: Anticancer Activity

A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thus blocking their catalytic activities. This property is particularly relevant in drug design for diseases where enzyme activity is dysregulated .

Material Science

In industrial applications, this compound is being explored as a building block for synthesizing more complex materials and catalysts. Its unique structure allows it to participate in various chemical reactions that are useful in developing new materials with specific properties .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntiviral and anticancer agentInhibits viral replication; cytotoxic to cancer cells
Enzyme InhibitionPotential enzyme inhibitorBinds to active sites; blocks catalytic activity
Material ScienceBuilding block for new materials and catalystsUseful in developing materials with tailored properties

Mechanism of Action

The mechanism of action of (E)-3,4-Dihydroxy-N’-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydrazone linkage and aromatic rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

  • DHBNH’s selectivity for RNase H over RT polymerase makes it a more viable therapeutic candidate than BBNH .
  • Compared to diketo acids, DHBNH’s rigid naphthyl backbone enhances binding specificity .

Cytotoxic Hydrazide Derivatives

Several hydrazide derivatives with structural similarities to DHBNH have been synthesized and evaluated for cytotoxicity. Examples include:

Compound ID () Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Compound 12 C₂₆H₁₈N₂O₄ 422.44 >300 Chromene lactone, 2-methoxynaphthyl
Compound 14 C₂₃H₂₂N₂O₅ 418.43 >300 Tetrahydrochromene, dimethyl groups
Compound 17 C₂₀H₁₄N₄O₆ 406.35 >300 Pyrano-pyrimidine, thioxo group

Key Findings :

  • Compounds 12–17 share the 2-methoxynaphthylmethylene hydrazide core but differ in fused heterocyclic systems (e.g., chromene, pyrimidine).

Corrosion-Inhibiting Hydrazide Derivatives

Hydrazide derivatives with 2-methoxynaphthyl groups exhibit significant corrosion inhibition on carbon steel in acidic media:

Compound () Inhibition Efficiency (%) (1.0 M HCl, 45°C) Adsorption Energy (Eₐds, kJ/mol) Key Substituents
H1 96.5 (2.0 mM) -218.075 Pyrimidotriazine, hydroxy
H3 91.7 (2.0 mM) -221.927 Chromene, hydroxy
H6 N/A -323.925 Hexahydrochromene, dimethyl

Key Findings :

  • Inhibition efficiency correlates with planar molecular orientation and electron-donating substituents (e.g., -OH, -OCH₃), which enhance adsorption on metal surfaces .
  • DFT studies reveal that DHBNH analogs with fused aromatic systems (e.g., H1, H3) exhibit stronger binding than aliphatic derivatives .

Anti-Cancer Hydrazide Derivatives

  • (E)-N'-((1-Chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives demonstrated anti-prostate cancer activity in a retracted study .
  • Analogous compounds with halogenated or methoxy-substituted naphthyl groups exhibit cytotoxicity via apoptosis induction .

Biological Activity

(E)-3,4-Dihydroxy-N'-[(2-Methoxynaphthalen-1-Yl)methylene]benzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a naphthalene moiety, hydroxyl groups, and a hydrazide functional group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and research findings from various studies.

Chemical Structure and Properties

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.3 g/mol
  • IUPAC Name : 3,4-dihydroxy-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzamide

The compound's structure includes two hydroxyl groups that enhance its reactivity and potential biological interactions. The methoxy group attached to the naphthalene ring further increases its lipophilicity, which can influence its absorption and distribution in biological systems.

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dihydroxybenzohydrazide with 2-methoxynaphthaldehyde. The reaction is generally performed in organic solvents like ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage. Purification is achieved through recrystallization or chromatography.

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Research has shown that related hydrazone compounds possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA strains. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 3.91 µg/mL against these pathogens .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies using various human cancer cell lines (e.g., HepG2, LN-229) demonstrated that it inhibits cell proliferation effectively. The IC50 values for some derivatives were reported to be as low as 0.77 µM for LN-229 cells, indicating strong antiproliferative activity . The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

3. Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Compounds with similar structures have shown inhibition against monoamine oxidases (MAOs) and carbonic anhydrases . The binding affinity and specificity are likely influenced by the compound's unique functional groups.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
  • Reactive Oxygen Species (ROS) Modulation : Hydroxyl groups can scavenge free radicals, contributing to antioxidant activity.
  • Cellular Signaling Pathways : It may interfere with signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazone derivatives similar to this compound:

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC = 3.91 µg/mL.
Investigated enzyme inhibition properties; compounds showed promise against MAOs with varying IC50 values.
Assessed antiproliferative effects on cancer cell lines; highlighted low IC50 values indicating high potency against cancer cells.

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